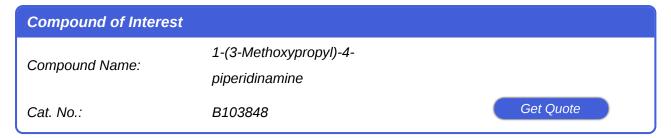


Unveiling the Role of 1-(3-Methoxypropyl)-4piperidinamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



To the Esteemed Community of Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the current scientific understanding of **1-(3-Methoxypropyl)-4-piperidinamine**. Initial investigations into the direct biological activity of this compound have revealed a significant gap in publicly available data. The primary role of **1-(3-Methoxypropyl)-4-piperidinamine**, as documented extensively in patent literature and chemical databases, is that of a crucial synthetic intermediate. Specifically, it serves as a key building block in the synthesis of Prucalopride, a selective, high-affinity 5-HT4 receptor agonist.

Therefore, this document will focus on the established role of **1-(3-Methoxypropyl)-4- piperidinamine** as a precursor to Prucalopride and, by extension, the well-documented biological activity and mechanism of action of Prucalopride itself.

Chemical and Physical Properties of 1-(3-Methoxypropyl)-4-piperidinamine

While data on the direct biological effects of **1-(3-Methoxypropyl)-4-piperidinamine** is not available, its chemical and physical properties are characterized. A summary of these properties is presented below.

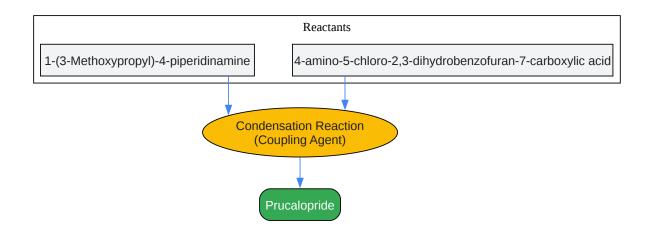


Property	Value	Source
CAS Number	179474-79-4	[1][2][3]
Molecular Formula	C9H20N2O	[1][2][3]
Molecular Weight	172.27 g/mol	[2][3]
Boiling Point	249°C	[1][4]
Flash Point	105°C	[1]
Density	0.946 g/cm ³	[1][3]
Appearance	Colorless to light yellow liquid	[5]
рКа	10.49 ± 0.20 (Predicted)	[1]
IUPAC Name	1-(3-methoxypropyl)piperidin- 4-amine	[2]

Role in the Synthesis of Prucalopride

1-(3-Methoxypropyl)-4-piperidinamine is a vital intermediate in the manufacturing of Prucalopride.[1][6][7] The synthesis generally involves the condensation of **1-(3-Methoxypropyl)-4-piperidinamine** with a derivative of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[8][9] This reaction forms the final amide bond in the Prucalopride molecule. The purity of this intermediate is critical for the quality and yield of the final active pharmaceutical ingredient (API).[7]





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Simplified synthesis workflow for Prucalopride.

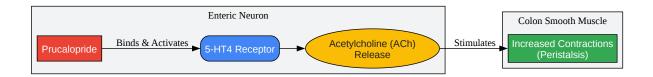
Biological Activity of Prucalopride

Prucalopride is a selective, high-affinity serotonin 5-HT4 receptor agonist.[10] This targeted action is what distinguishes it from previous generations of 5-HT4 agonists, which often had off-target effects leading to cardiovascular side effects.[10][11]

Mechanism of Action

Prucalopride's primary mechanism of action is the stimulation of 5-HT4 receptors located in the gastrointestinal tract.[12][13][14] This stimulation triggers the release of acetylcholine, a neurotransmitter that promotes coordinated muscle contractions (peristalsis) in the colon.[11] [13][14] The enhanced motility accelerates the transit of stool through the colon, which helps to normalize bowel movements in patients with chronic idiopathic constipation.[10][12] Specifically, it has been shown to increase high-amplitude propagating contractions (HAPCs), which are crucial for the defecation process.[11][12]





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- To cite this document: BenchChem. [Unveiling the Role of 1-(3-Methoxypropyl)-4-piperidinamine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103848#potential-biological-activity-of-1-3-methoxypropyl-4-piperidinamine-itself]

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